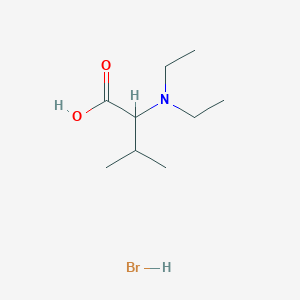

2-(Diethylamino)-3-methylbutanoic acid hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Diethylamino compounds are commonly used in the synthesis of a variety of chemical commodities . They are organic compounds that contain both amine and alcohol substituents . They are usually colorless liquids and are used as precursors in the production of various chemical commodities .

Synthesis Analysis

The synthesis of diethylamino compounds often involves the reaction of ethanolamine with hydrobromic acid . The reaction is typically carried out in a round-bottomed flask attached to a fractionating column .Molecular Structure Analysis

The molecular structure of diethylamino compounds is characterized by the presence of both amine and alcohol functional groups . These compounds are polyfunctional, being secondary amines and diols .Chemical Reactions Analysis

Diethylamino compounds are chemical bases and can neutralize acids to form salts plus water . These acid-base reactions are exothermic . They can also react with strong oxidizers and acids .Physical And Chemical Properties Analysis

Diethylamino compounds are usually colorless liquids . They have a tendency to absorb water and supercool, often resulting in them being found in a colorless, viscous liquid state .Scientific Research Applications

X-ray Structure Analysis in Bestatin Derivative Identification

The compound has been investigated for its structural relevance in bestatin, a known inhibitor of aminopeptidase B and leucine aminopeptidase. Specifically, its role was studied through the X-ray structure determination of its methyl ester hydrobromide derivative to confirm the stereochemistry of a component amino acid in bestatin, highlighting its utility in elucidating molecular configurations (Nakamura et al., 1976).

Polyelectrolyte Synthesis for Emulsion Polymerization

Research demonstrates the synthesis of well-defined homopolymers, such as 2-(diethylamino)ethyl methacrylate via reversible addition-fragmentation chain transfer (RAFT) polymerization. These polymers, when protonated, act as water-soluble macromolecular chain transfer agents in the emulsion polymerization of styrene, leading to the stable latex formation. This showcases the application of 2-(Diethylamino)-3-methylbutanoic acid hydrobromide in creating efficient polymer stabilizers (Manguian, Save, & Charleux, 2006).

Characterization of Schiff Bases for Anticancer Activity

In the domain of medicinal chemistry, derivatives of this compound have been synthesized and characterized, showing significant potential for anticancer activity. These studies explore the structural, spectroscopic, and interaction characteristics of Schiff bases, underlining the importance of this compound in developing new therapeutic agents (Uddin et al., 2020).

Aromatic Methyl Ether Deprotection

This compound has found use as a new reagent for the deprotection of aromatic methyl ethers, offering a method that avoids the odorous byproducts typically associated with such reactions. The resulting process is more pleasant and environmentally friendly, making it an attractive option for chemical synthesis (Magano, Chen, Clark, & Nussbaumer, 2006).

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(diethylamino)-3-methylbutanoic acid;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2.BrH/c1-5-10(6-2)8(7(3)4)9(11)12;/h7-8H,5-6H2,1-4H3,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCOSDKAZCFNWLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(C(C)C)C(=O)O.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-cyanobenzamide](/img/structure/B2824367.png)

![2-Chloro-N-[(5-chloro-1,2-benzothiazol-3-yl)methyl]acetamide](/img/structure/B2824371.png)

![(3-Fluoro-4-methoxyphenyl)-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2824372.png)

![3-amino-6-(4-chlorophenyl)-4-(furan-2-yl)-N-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2824374.png)

![[1-Methyl-5-(pentoxymethyl)pyrazol-4-yl]methanamine](/img/structure/B2824376.png)

![5-Morpholino-6-phenyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine](/img/structure/B2824377.png)

![N-(3-fluoro-4-methylphenyl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2824389.png)